1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride
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Overview
Description
1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it suitable for applications in drug discovery, catalysis, and other areas of chemistry and biology.
Scientific Research Applications
1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride has several scientific research applications, including:
Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
It is known that piperazine, a component of this compound, is an anthelmintic agent that primarily targets parasites .
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Piperazine, a component of this compound, is known to interfere with the function of the parasite’s nerve cells, leading to paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The general effect of piperazine, a component of this compound, is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride involves the reaction of 5-chloropyridine N-oxide with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: Similar in structure but with different functional groups and properties.
2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide: Another related compound with distinct applications.
Uniqueness
1-(5-Chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride is unique due to its specific combination of a piperazine ring and a chloropyridine N-oxide moiety. This structure imparts unique chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
1-(5-chloro-1-oxidopyridin-1-ium-2-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.2ClH/c10-8-1-2-9(13(14)7-8)12-5-3-11-4-6-12;;/h1-2,7,11H,3-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVHIYFFWSPRRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=[N+](C=C(C=C2)Cl)[O-].Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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